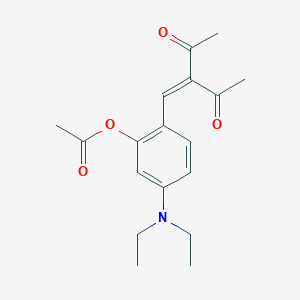![molecular formula C12H17N3 B5807202 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine (ETPP) is a heterocyclic compound with a pyrrolopyridazine core structure. It has gained significant attention in scientific research due to its potential applications in drug discovery and development. ETPP is a versatile molecule with diverse biological activities, making it an attractive target for drug design.
作用機序
The exact mechanism of action of 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. For example, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death, making 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine a potential anticancer agent.
Biochemical and Physiological Effects:
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine in lab experiments is its versatility. It has a range of biological activities, making it useful for studying various disease processes. Additionally, its relatively simple synthesis method makes it accessible to researchers. However, one limitation of using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is its potential toxicity. As with any experimental compound, caution must be taken when handling and using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine in lab experiments.
将来の方向性
There are many potential future directions for research on 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine. One area of interest is its potential as a treatment for neurodegenerative diseases. Researchers may also explore its use as an antiviral or antibacterial agent. Additionally, further studies could be conducted to better understand the mechanism of action of 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine and to identify potential drug targets. Overall, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a promising compound with many potential applications in drug discovery and development.
合成法
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can be synthesized by a variety of methods, including the reaction of 2,6-dimethyl-4-ethynylpyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. Another approach involves the reaction of 2,6-dimethyl-4-ethynylpyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a palladium catalyst.
科学的研究の応用
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been extensively studied in the field of medicinal chemistry, with researchers exploring its potential as a drug candidate for various diseases. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-ethyl-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-6-15-9(4)11-7(2)13-14-8(3)12(11)10(15)5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJBYQGEIJZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=NN=C(C2=C1C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)